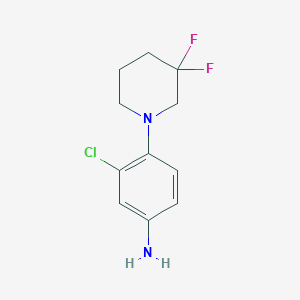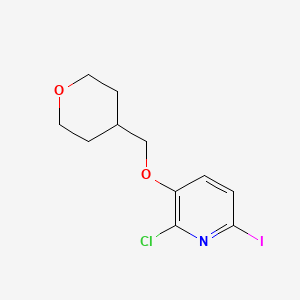![molecular formula C13H11F2N B8197909 2,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8197909.png)
2,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a methyl group at the 3’ position, and an amine group at the 4 position of the biphenyl structure. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow reactors can also improve the safety and scalability of the production process.
化学反応の分析
Types of Reactions
2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce nitro or nitroso compounds.
科学的研究の応用
2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
作用機序
The mechanism of action of 2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-amine
- 2,5-Difluoro-3’-ethyl-[1,1’-biphenyl]-4-amine
- 2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-nitro
Uniqueness
2,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a methyl group at distinct positions on the biphenyl structure can result in unique electronic and steric effects, making this compound particularly valuable for certain applications.
特性
IUPAC Name |
2,5-difluoro-4-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-12(15)13(16)7-11(10)14/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLPYUSDTVDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8197867.png)






![4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8197901.png)
![3'-Chloro-2,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8197916.png)
